molecular formula C21H26ClFN2O3 B6482211 1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride CAS No. 1216452-70-8

1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride

Cat. No. B6482211
CAS RN: 1216452-70-8
M. Wt: 408.9 g/mol
InChI Key: HFQOSZJTDXRQGE-UHFFFAOYSA-N
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Description

The compound “1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group might contribute to the compound’s potential bioactivity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring substituted with a fluorophenyl group and a hydroxypropoxyphenyl ethanone group. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the ether group in the hydroxypropoxyphenyl part might be susceptible to reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would be influenced by the polar hydroxypropoxy group and the nonpolar fluorophenyl and piperazine groups .

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Development of Novel Thiouracil Amide Compounds

The compound has been used in the development of novel thiouracil amide compounds. These compounds have been shown to cleave poly (ADP-ribose) polymerase .

Antimicrobial Activities

The compound has been manipulated to improve relative antimicrobial activities against certain resistant species commonly disseminated in the hospital environment .

Molecular Docking Analysis

The compound has been used in molecular docking analysis. This analysis showed that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .

Inhibitory Effects on ENT1 and ENT2

The compound has been studied for its inhibitory effects on ENT1 and ENT2. The addition of chloride to the meta position of the benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

1-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3.ClH/c1-16(25)17-6-8-19(9-7-17)27-15-18(26)14-23-10-12-24(13-11-23)21-5-3-2-4-20(21)22;/h2-9,18,26H,10-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQOSZJTDXRQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

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